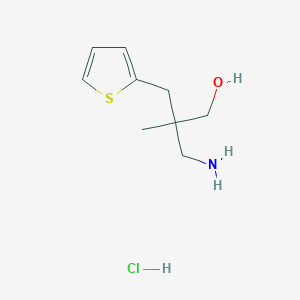

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

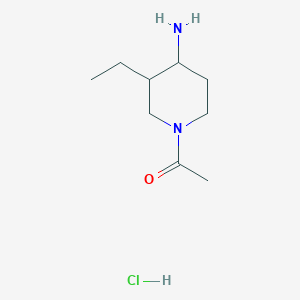

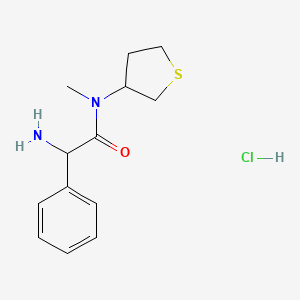

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 177.25 . It is also known as rac-[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol . .

Molecular Structure Analysis

The InChI code for “(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is 1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.25 .科学的研究の応用

Chemical Synthesis and Structural Rearrangements : A study by Stoll et al. (1978) explored the derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene and their rearrangements to the 1,4-Ethano-I,2,3,4-tetrahydronaphthalene System. They focused on the reduction of oximes to yield amines and aziridines, providing insights into complex chemical synthesis and structural transformations of related compounds (Stoll et al., 1978).

Fluorescence Quenching in Solvents : Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, focusing on its quenching by pyridine and the role of π-electron delocalization via hydrogen bonds. The study provides insights into the photophysical properties of tetrahydronaphthalene derivatives in various solvents, highlighting the importance of molecular conformation and solvent interactions (Chatterjee et al., 1986).

Catalytic Synthesis of Tetrahydronaphthyridines : Xiong et al. (2015) described a ruthenium-catalyzed method for synthesizing 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. Their research contributes to efficient and practical approaches for creating structurally unique products, emphasizing atom- and step-economic processes (Xiong et al., 2015).

Chiral Auxiliary in Asymmetric Synthesis : Orsini et al. (2005) utilized (1 S ,2 S )-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatic approach for synthesizing asymmetric compounds is significant in the field of stereochemistry and pharmaceutical synthesis (Orsini et al., 2005).

作用機序

Target of Action

It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin , it may interact with its targets by binding to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to 2-aminotetralin , it may affect the serotonin and norepinephrine pathways, leading to increased neurotransmission and downstream effects related to mood regulation, pain perception, and other neurological functions .

Result of Action

If it acts similarly to 2-aminotetralin , it may lead to increased serotonin and norepinephrine neurotransmission, which could have various effects depending on the specific neural circuits involved .

特性

IUPAC Name |

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERFCYXXJGLLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)